molecular formula C16H20OS B14044625 (1S,2S,4R)-2-(1-(Phenylthio)cyclopropyl)bicyclo[2.2.1]heptan-2-OL

(1S,2S,4R)-2-(1-(Phenylthio)cyclopropyl)bicyclo[2.2.1]heptan-2-OL

Cat. No.: B14044625
M. Wt: 260.4 g/mol
InChI Key: SXPWKXIWKKQEPV-WWGRRREGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S,4R)-2-(1-(Phenylthio)cyclopropyl)bicyclo[2.2.1]heptan-2-ol is a chiral organosulfur compound of high interest in advanced chemical synthesis and pharmaceutical research . This stereochemically defined building block, featuring a [2.2.1] bicyclic framework appended with a phenylthiocyclopropyl group, is designed for the development of novel active compounds. Its complex structure makes it a valuable scaffold in medicinal chemistry, particularly for exploring treatments for nervous system and sleep disorders, as research into similar 3-azabicyclo[2.2.1]heptane derivatives has shown . The specific stereocenters ((1S,2S,4R)) are critical for its biological activity and interaction with target proteins. Supplied with a minimum purity of 97% , this compound is intended for use in laboratory research only. For Research Use Only. This product is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C16H20OS

Molecular Weight

260.4 g/mol

IUPAC Name

(1S,2S,4R)-2-(1-phenylsulfanylcyclopropyl)bicyclo[2.2.1]heptan-2-ol

InChI

InChI=1S/C16H20OS/c17-16(11-12-6-7-13(16)10-12)15(8-9-15)18-14-4-2-1-3-5-14/h1-5,12-13,17H,6-11H2/t12-,13+,16+/m1/s1

InChI Key

SXPWKXIWKKQEPV-WWGRRREGSA-N

Isomeric SMILES

C1C[C@H]2C[C@@H]1C[C@]2(C3(CC3)SC4=CC=CC=C4)O

Canonical SMILES

C1CC2CC1CC2(C3(CC3)SC4=CC=CC=C4)O

Origin of Product

United States

Preparation Methods

Cyclopropanation and Phenylthio Functionalization

  • Cyclopropanation : The cyclopropyl moiety is introduced via cyclopropanation of an alkene precursor. This can be achieved using diazo compounds or Simmons–Smith type reagents under controlled conditions.
  • Phenylthio Group Introduction : The phenylthio substituent is typically installed by nucleophilic substitution or addition of phenylthiolate anion to a suitable intermediate, such as a cyclopropyl halide or sulfonium salt.

Formation of Bicyclo[2.2.1]heptane Core

  • The bicyclic framework is often constructed via intramolecular cyclization reactions such as Diels-Alder cycloadditions or enolate-mediated cyclizations.
  • For example, lithium enolates derived from cyclic ketones (e.g., cycloheptanone) react with phenyl vinyl sulfoxide under controlled conditions to form bicyclo[n.2.0]alkan-1-ols after oxidation.
  • The stereochemistry and ring strain are carefully managed to favor the formation of the bicyclo[2.2.1]heptane skeleton with the desired stereochemical configuration.

Oxidation and Hydroxyl Group Installation

  • After cyclization and phenylthio introduction, the hydroxyl group at the 2-position is installed or revealed by selective oxidation.
  • Oxidants such as meta-chloroperoxybenzoic acid (m-CPBA) are used to oxidize sulfoxides or to facilitate ring closure and hydroxyl formation.
  • The oxidation step is crucial for obtaining the bicyclo[2.2.1]heptan-2-ol structure with the desired stereochemistry.

Detailed Experimental Procedure Example

An example synthetic route adapted from the literature involves:

Step Reagents/Conditions Description Outcome
1 Lithium enolate of cycloheptanone + phenyl vinyl sulfoxide Nucleophilic addition and cyclization under controlled temperature and concentration Formation of bicyclo[2.2.1]heptan-2-ol intermediate with phenylthio substituent
2 Oxidation with m-CPBA Oxidation to finalize hydroxyl group installation and sulfoxide oxidation Formation of bicyclo[2.2.1]heptan-2-ol with phenylthio cyclopropyl substituent
3 Purification by chromatography Isolation of stereochemically pure (1S,2S,4R) isomer Pure target compound

Factors Affecting Yield and Stereochemistry

  • Ring Size and Enolate Reactivity : The ring size of the starting ketone affects enolate stability and reactivity, influencing product distribution between bicycloalkanols and alkylated ketones.
  • Reaction Conditions : Temperature, concentration, and reaction time significantly impact the yield and stereochemical outcome.
  • Steric Strain : The steric environment around the bicyclic system influences the product ratio and stereoselectivity, with decreased strain favoring higher yields of the bicycloalkan-1-ol.

Research Findings and Structural Analysis

  • X-ray crystallography studies confirm the stereochemistry and ring conformations of bicyclo[2.2.1]heptan-2-ol derivatives with phenylthio cyclopropyl substituents.
  • Structural data show that the pseudo-chair conformation of the bicyclic ring affects torsion and bond angles, which correlate with stereochemical outcomes and reaction selectivity.

Summary Table of Preparation Methods

Method Step Reaction Type Key Reagents Conditions Outcome Reference
Cyclopropanation Carbene addition Diazo compounds or Simmons–Smith reagents Anhydrous solvents, low temperature Cyclopropyl intermediate
Phenylthio Introduction Nucleophilic substitution Phenylthiolate salts or phenyl vinyl sulfoxide Controlled temperature, inert atmosphere Phenylthio-substituted intermediate
Bicyclo[2.2.1]heptane Formation Enolate cyclization / Diels-Alder Lithium enolates of cyclic ketones + phenyl vinyl sulfoxide Low temperature, controlled time Bicyclic alcohol precursor
Oxidation m-CPBA oxidation m-CPBA Room temperature, monitored Hydroxylated bicyclo[2.2.1]heptan-2-ol
Purification Chromatography Silica gel, EtOAc/petroleum ether Ambient conditions Pure stereoisomer

Chemical Reactions Analysis

Types of Reactions

(1S,2S,4R)-2-(1-(Phenylthio)cyclopropyl)bicyclo[2.2.1]heptan-2-OL undergoes various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the phenylthio group, typically using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl ring, where nucleophiles such as amines or thiols replace the phenylthio group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(1S,2S,4R)-2-(1-(Phenylthio)cyclopropyl)bicyclo[2.2.1]heptan-2-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

    Industry: Utilized in the development of new materials and chemical processes, particularly those requiring specific stereochemistry.

Mechanism of Action

The mechanism of action of (1S,2S,4R)-2-(1-(Phenylthio)cyclopropyl)bicyclo[2.2.1]heptan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites with high specificity, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Bicyclo[2.2.1]heptane Derivatives

Compound Name Structure Key Substituents Biological Target Activity/Application References
Target Compound (1S,2S,4R)-2-(1-(Phenylthio)cyclopropyl)bicyclo[2.2.1]heptan-2-OL - 2-Hydroxyl
- 1-(Phenylthio)cyclopropyl
Not specified Assumed: Enzyme/receptor modulation (based on analogs) N/A
AMG 221 (S)-2-((1S,2S,4R)-bicyclo[2.2.1]heptan-2-ylamino)-5-isopropyl-5-methylthiazol-4(5H)-one - Thiazolone
- Isopropyl/methyl groups
11β-HSD1 inhibitor Antidiabetic (Phase I clinical candidate)
Cenisertib (1S,2S,3R,4R)-3-[(5-fluoro-2-({3-methyl-4-(4-methylpiperazin-1-yl)phenyl}amino)pyrimidin-4-yl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide - Fluoropyrimidine
- Methylpiperazinyl
Kinases (e.g., ALK, ROS1) Anticancer (Preclinical/clinical studies)
(1R,2S,4S)-Bicyclo[2.2.1]heptan-2-ol - - 2-Hydroxyl Not specified Research reagent (stereochemical studies)
CXCR2 Antagonist (2a–2g) 3-(((1S,4R)-bicyclo[2.2.1]heptan-2-yl)amino)-4-((substituted-phenyl)amino)cyclobut-3-ene-1,2-dione - Squaramide
- Substituted phenyl
CXCR2 receptor Anti-inflammatory/anti-cancer (Preclinical)

Key Observations:

Stereochemistry : The (1S,2S,4R) configuration in the target compound and AMG 221 contrasts with (1R,2S,4S) in other derivatives, significantly affecting receptor binding and enantiomeric selectivity .

Functional Groups: Hydroxyl Group: Enhances solubility and hydrogen-bonding capacity (common in target compound and (1R,2S,4S)-heptan-2-ol) . Heterocyclic Moieties: Thiazolone (AMG 221) and fluoropyrimidine (cenisertib) enable specific enzyme interactions, whereas the target compound’s phenylthio group may favor hydrophobic binding pockets.

Biological Targets :

  • AMG 221 inhibits 11β-HSD1, a key enzyme in glucocorticoid metabolism, while cenisertib targets kinases involved in cancer proliferation .
  • The target compound’s lack of a heterocyclic pharmacophore suggests divergent applications, possibly in allosteric modulation or prodrug formulations.

Biological Activity

The compound (1S,2S,4R)-2-(1-(Phenylthio)cyclopropyl)bicyclo[2.2.1]heptan-2-OL is a chiral bicyclic alcohol with significant potential in medicinal chemistry. Its unique structure contributes to various biological activities, making it a subject of interest in pharmacological research.

  • Molecular Formula: C16H20OS
  • Molecular Weight: 260.39 g/mol
  • CAS Number: Not specified in the provided data.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the areas of receptor interaction and platelet aggregation inhibition.

1. Receptor Interaction

Studies have shown that derivatives of bicyclo[2.2.1]heptane structures can interact with various receptors, including thromboxane A2 (TXA2) receptors. For instance, compounds similar to this compound have been characterized as antagonists for TXA2 receptors, which are crucial in mediating platelet aggregation and vasoconstriction .

2. Inhibition of Platelet Aggregation

The compound has demonstrated the ability to inhibit platelet aggregation induced by various agonists, which is significant for developing anti-thrombotic agents. For example, analogs have been shown to prevent I-BOP (a TXA2 mimetic) induced platelet aggregation effectively .

Table 1: Summary of Biological Activities

Activity TypeObservations
TXA2 Receptor AntagonismInhibits TXA2 receptor-mediated responses; effective against I-BOP induced aggregation .
Platelet Aggregation InhibitionDemonstrated significant inhibition of platelet aggregation in vitro .
Structural Activity RelationshipVariations in the bicyclic structure affect receptor binding and activity .

Case Study: TXA2 Receptor Antagonism

In a study evaluating the effects of bicyclic compounds on TXA2 receptors, it was found that certain structural modifications enhanced binding affinity and selectivity towards the receptor. The compound's ability to displace [3H]-SQ29548 from its binding sites indicates its potential as a therapeutic agent for conditions associated with excessive platelet activation .

Q & A

Basic Synthesis and Characterization

Q: What synthetic strategies are effective for preparing (1S,2S,4R)-2-(1-(Phenylthio)cyclopropyl)bicyclo[2.2.1]heptan-2-OL, and how can intermediates be optimized? A: Key routes include cyclopropanation of bicyclo[2.2.1]heptane derivatives followed by stereoselective functionalization. For example, thiol-ene reactions or nucleophilic substitutions may introduce the phenylthio group. Intermediate optimization involves controlling steric hindrance and reaction temperature to preserve stereochemistry. Characterization requires NMR (¹H/¹³C) and X-ray crystallography to confirm the bicyclic core and stereochemical configuration .

Advanced Enantioselective Synthesis

Q: How can enantioselectivity be achieved during synthesis, given the compound’s stereochemical complexity? A: Chiral auxiliaries or asymmetric catalysis (e.g., chiral Lewis acids) can enforce stereocontrol during cyclopropane ring formation. Computational modeling (DFT) may predict transition states to guide catalyst selection. For example, highlights the use of selenonium intermediates with stereochemical retention, suggesting similar approaches for sulfur-containing derivatives .

Analytical Validation

Q: What spectroscopic and chromatographic methods validate purity and stereochemical integrity? A: High-resolution mass spectrometry (HRMS) confirms molecular weight, while NOESY NMR resolves spatial interactions between the hydroxyl group and cyclopropane substituents. Chiral HPLC or polarimetry ensures enantiopurity. Cross-referencing with NIST spectral databases (e.g., IR, MS) enhances reliability .

Computational Modeling

Q: Which computational methods predict reactivity and stability under experimental conditions? A: Molecular dynamics (MD) simulations assess conformational stability, while density functional theory (DFT) calculates activation energies for cyclopropane ring-opening or oxidation of the hydroxyl group. Software like Gaussian or ORCA can model steric strain in the bicyclic system .

Addressing Experimental Discrepancies

Q: How should researchers resolve contradictions in spectral data or unexpected byproducts? A: Systematic isolation of intermediates and byproducts via column chromatography, followed by structural elucidation (e.g., 2D NMR), identifies competing reaction pathways. Contradictions in melting points or spectral shifts may arise from polymorphic forms or solvent effects, requiring differential scanning calorimetry (DSC) or variable-temperature NMR .

Stability and Degradation Pathways

Q: What factors influence the compound’s stability, and how can degradation be mitigated? A: The hydroxyl group and strained bicyclic system make the compound prone to oxidation or hydrolysis. Stability studies under varying pH, temperature, and light exposure (via accelerated aging tests) inform storage conditions (e.g., inert atmosphere, −20°C). Antioxidants like BHT may suppress degradation .

Safety and Handling Protocols

Q: What safety measures are critical for handling this compound in the laboratory? A: Follow SDS guidelines for skin/eye protection (gloves, goggles) and respiratory safety (fume hoods). Spills require containment with sand/vermiculite and disposal via licensed hazardous waste services. Avoid aqueous drainage to prevent environmental contamination .

Comparative Reactivity Studies

Q: How does the phenylthio group influence reactivity compared to other substituents (e.g., alkyl, aryl)? A: The sulfur atom’s electron-withdrawing effects and lone pairs may enhance nucleophilic substitution at the cyclopropane ring. Comparative kinetic studies with analogs (e.g., phenyl vs. methylthio) using GC-MS or LC-MS quantify reactivity differences .

Pharmacological Profiling (Non-Clinical)

Q: What in vitro assays are suitable for preliminary bioactivity screening? A: Enzyme inhibition assays (e.g., cytochrome P450) or cell viability tests (MTT assay) assess metabolic interactions and cytotoxicity. Ensure compliance with non-clinical use guidelines; emphasizes analytical standards for reference materials in method validation .

Regulatory Compliance for Research Use

Q: What documentation ensures compliance with laboratory safety and waste disposal regulations? A: Maintain updated SDS, institutional permits, and disposal records per federal/state guidelines. specifies salvage container protocols, while underscores user responsibility for hazard assessments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.